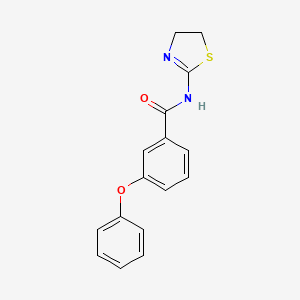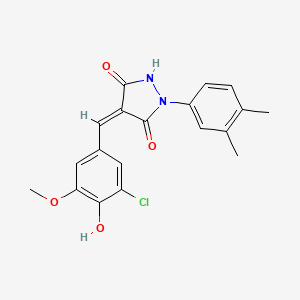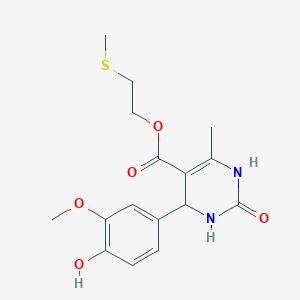![molecular formula C20H17ClO5 B4944235 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate](/img/structure/B4944235.png)
2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the cyclopenta[b]pyran family, which is known for its diverse range of biological activities. In
Mechanism of Action
The mechanism of action of 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the development and progression of diseases. This compound has been shown to have potent antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to reduce the production of inflammatory cytokines in animal models of inflammation. This compound has also been shown to have neuroprotective effects, including the ability to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate in lab experiments is its high potency and selectivity. This compound has been shown to have a low toxicity profile and to be relatively easy to synthesize, which makes it an attractive candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate. One of the most promising areas of research is in the development of new drugs for the treatment of cancer and other diseases. This compound has also been shown to have potential applications in the field of materials science, particularly in the development of new polymers and nanomaterials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential side effects and limitations.
Synthesis Methods
The synthesis of 2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate involves the reaction of 2,4-diphenylcyclopentenone with hydrochloric acid and perchloric acid. The reaction proceeds through a series of steps, including protonation, cyclization, and oxidation. The final product is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone.
Scientific Research Applications
2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyranium perchlorate has been studied for its potential applications in various scientific research fields, including chemistry, biology, and medicine. One of the most promising applications of this compound is in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyran-1-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17O.ClHO4/c1-3-8-15(9-4-1)18-14-20(16-10-5-2-6-11-16)21-19-13-7-12-17(18)19;2-1(3,4)5/h1-6,8-11,14H,7,12-13H2;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVXENPLXDCCEH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)[O+]=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4944156.png)

![2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)


![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B4944200.png)



![N-(3-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4944228.png)
![5,5'-[1,2-ethanediylbis(oxy)]bis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B4944241.png)
![2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4944249.png)
![16-phenyl-15-oxadispiro[5.1.5.3]hexadecane-7,14-dione](/img/structure/B4944253.png)
